1-Methyl-2-(tributylstannyl)pyrrole

Catalog No.
S717507
CAS No.
118486-97-8
M.F
C17H33NSn
M. Wt
370.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-(tributylstannyl)pyrrole

CAS Number

118486-97-8

Product Name

1-Methyl-2-(tributylstannyl)pyrrole

IUPAC Name

tributyl-(1-methylpyrrol-2-yl)stannane

Molecular Formula

C17H33NSn

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;

InChI Key

DINAKCGOEKXDTP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C

1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound characterized by the molecular formula C17H33NSnC_{17}H_{33}NSn and a molecular weight of approximately 370.15 g/mol. This compound features a pyrrole ring, where the hydrogen atom at the second position is substituted with a tributylstannyl group, while the nitrogen atom is methylated. The presence of the tributylstannyl group enhances its reactivity, making it a valuable reagent in organic synthesis, particularly in Stille coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

As 1-Methyl-2-(tributylstannyl)pyrrole is an intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity in forming new molecules with potential biological effects.

Organotin compounds can exhibit various hazards, including:

  • Toxicity: Tributyltin (TBT) is a known endocrine disruptor and can be toxic to aquatic organisms []. While the specific toxicity of 1-Methyl-2-(tributylstannyl)pyrrole is not documented, caution should be exercised due to the presence of the TBT group.
  • Flammability: Flash point is reported to be 98°C (208°F) [].
  • Reactivity: Can react with oxidizing agents [].

Synthesis and Characterization:

1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the chemical formula C₁₇H₃₃NSn. It is a white crystalline solid that is soluble in common organic solvents. The synthesis of 1-Methyl-2-(tributylstannyl)pyrrole has been reported in scientific literature, typically involving the reaction of a tributyltin hydride with a 2-halogenated pyrrole derivative followed by methylation at the N-position [].

Potential Applications:

Research suggests that 1-Methyl-2-(tributylstannyl)pyrrole may have potential applications in various scientific fields, including:

  • Organic Photovoltaics: Due to its conjugated structure and the presence of tin, 1-Methyl-2-(tributylstannyl)pyrrole has been investigated as a potential material for organic photovoltaic (OPV) devices. Studies have shown that it can act as a hole transporting material in OPV cells, potentially improving their efficiency [].
  • Biomedical Research: Organotin compounds, including 1-Methyl-2-(tributylstannyl)pyrrole, have been explored for their potential biological activities. Some studies have shown that they may exhibit antitumor, antifungal, and antibacterial properties [, ]. However, it is important to note that further research is needed to understand the potential risks and benefits of these compounds in this context.
  • Material Science: The unique properties of organotin compounds, including their ability to form various coordination complexes, have attracted interest in material science applications. 1-Methyl-2-(tributylstannyl)pyrrole may be explored for the development of novel materials with specific functionalities, such as sensors or catalysts.

  • Stille Coupling Reactions: This compound is primarily known for its role in Stille coupling, where the tributylstannyl group can be replaced by an aryl or vinyl group in the presence of a palladium catalyst. This reaction is crucial for synthesizing complex organic compounds .
  • Oxidation Reactions: Although less common, it can undergo oxidation to form pyrrole oxide. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid may be employed under controlled conditions.

These reactions highlight its utility in synthetic organic chemistry, particularly in constructing intricate molecular architectures.

1-Methyl-2-(tributylstannyl)pyrrole can be synthesized through several methods:

  • Stannylation of 1-Methylpyrrole: The most common method involves reacting 1-methylpyrrole with tributylstannyl chloride in the presence of a base such as sodium hydride or lithium diisopropylamide. This reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis of the stannyl compound .
  • Industrial Considerations: While specific industrial production methods are not widely documented, synthesis generally follows laboratory procedures with modifications for scale-up. Key factors include maintaining inert conditions and controlling reaction parameters to ensure high yields and purity.

1-Methyl-2-(tributylstannyl)pyrrole has several applications:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing various organic compounds, particularly those involving complex carbon frameworks .
  • Material Science: The compound is used in developing conducting polymers and organic photocatalysts, contributing to advancements in materials technology .
  • Pharmaceuticals: It acts as an intermediate in synthesizing biologically active compounds, making it relevant in drug discovery and development .

Several compounds share structural similarities with 1-Methyl-2-(tributylstannyl)pyrrole. Here are some notable examples:

Compound NameStructureKey Features
1-Methyl-2-(tributyltin)indoleIndole StructureContains an indole ring; used similarly in organic synthesis.
2-(Tributylstannyl)pyridinePyridine StructurePyridine derivative; utilized in cross-coupling reactions.
3-(Tributylstannyl)thiopheneThiophene StructureFeatures a thiophene ring; involved in polymer synthesis.

Uniqueness

The uniqueness of 1-Methyl-2-(tributylstannyl)pyrrole lies in its specific pyrrole structure combined with the tributylstannyl group, which not only enhances its reactivity but also allows for diverse applications across organic synthesis and material science that may not be as prevalent with other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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